molecular formula C11H23ClN2O2 B8189143 tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B8189143
M. Wt: 250.76 g/mol
InChI Key: ZBWBFOOJHFNICW-OULXEKPRSA-N
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Description

"tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride" is a chiral piperidine derivative with a tert-butyl carbamate protective group and a hydrochloride salt. The stereochemistry at positions 2 (S) and 4 (R) on the piperidine ring is critical for its biological and chemical properties, particularly in pharmaceutical applications where enantiomeric purity often dictates activity. The amino group at C4 and the methyl substituent at C2 contribute to its reactivity and conformational stability. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, which is advantageous for synthesis and formulation.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWBFOOJHFNICW-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate

A widely reported method involves the reduction of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1) to its corresponding amine.

Procedure :

  • Dissolve 1 (2.0 g, 9.38 mmol) in methanolic ammonia (4N, 200 mL).

  • Add palladium on carbon (10 mol%, 0.2 g) and hydrogenate at 50 psi for 60 hours.

  • Filter through celite and concentrate under reduced pressure to obtain tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (2) in quantitative yield.

Key Data :

ParameterValue
Substrate1 (9.38 mmol)
CatalystPd/C (10 mol%)
Pressure50 psi H₂
Time60 hours
Yield100% (2.0 g)

This method’s efficacy stems from the synergistic effects of ammonia as a proton scavenger and Pd/C’s high activity in ketone hydrogenation. However, the prolonged reaction time and need for high-pressure equipment limit industrial scalability.

Stereochemical Resolution Using Chiral Acids

L-Tartaric Acid-Mediated Resolution

The (2S,4R) configuration is achieved via diastereomeric salt formation with L-tartaric acid, leveraging differential solubility of enantiomers.

Procedure :

  • React racemic trans-4-methyl-2-ethyl piperidinecarboxylate with L-tartaric acid in ethanol.

  • Recrystallize the resultant diastereomeric salts to isolate (2R,4R)-4-methylpiperidine-2-ethyl carboxylate-L-tartrate.

  • Dissociate the salt using aqueous sodium hydroxide and reprotonate with HCl to yield the hydrochloride.

Optimization Insights :

  • Solvent System : Ethanol/water (4:1) maximizes salt solubility differences.

  • Recrystallization Cycles : Two cycles reduce (2S,4S) enantiomer content to <2%.

Performance Metrics :

ParameterValue
Initial ee50% (racemic)
Final ee>98%
Overall Yield65–70%

This method’s robustness is counterbalanced by moderate yields due to iterative crystallizations.

Boc Protection and Hydrochloride Formation

Hydrochloride Salt Preparation

The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Conditions :

ParameterValue
SolventDiethyl ether
HCl Concentration4N in dioxane
Yield95–98%

X-ray diffraction confirms the salt’s monoclinic crystal structure, with Cl⁻ counterions stabilizing the protonated amine.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodYield (%)ee (%)Scalability
Catalytic Hydrogenation100Moderate
L-Tartaric Resolution65–70>98High
Boc Protection95–98High

The hydrogenation route offers quantitative yields but lacks stereocontrol, necessitating downstream resolution. Conversely, chiral resolution achieves high ee but requires multi-step purification.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Pd/C vs. Raney Nickel :

  • Pd/C : Higher activity (TOF = 1,200 h⁻¹) but costly ($150/g).

  • Raney Ni : Lower cost ($20/g) but necessitates higher pressures (100 psi).

Solvent Recycling in Resolution

Ethanol recovery via distillation reduces costs by 40%, making L-tartaric acid resolution economically viable for ton-scale production .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding amides or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics facilitate the development of drugs targeting neurological disorders and pain management.

Key Applications :

  • Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for mood disorders and anxiety. It shows promise in modulating serotonin and dopamine pathways, which are critical in psychiatric conditions.

Anticancer Research

Research indicates that derivatives of tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride exhibit significant anticancer properties.

Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives significantly inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) with an IC50 value of 0.126 μM, indicating strong inhibitory effects on tumor proliferation.

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Pharmacological Studies

The compound has been investigated for its pharmacological profile, particularly its potential to influence pain perception and mood regulation.

Pharmacodynamics :

  • Initial studies suggest interactions with specific receptors involved in pain pathways, making it a candidate for analgesic development.

Binding Studies :
Binding affinity assays indicate selective interactions with certain receptors, enhancing its therapeutic profile while minimizing side effects associated with non-selective compounds.

Binding Affinity Studies

The following table summarizes binding affinities observed in various studies:

Receptor TypeBinding Affinity (nM)Notes
Serotonin Receptor50Moderate affinity
Dopamine Receptor75Selective binding observed
NMDA Receptor200Potential neuroprotective effects

Case Studies on Anticancer Activity

  • Study on Triple-Negative Breast Cancer :
    • Researchers evaluated the efficacy of piperidine derivatives against TNBC models.
    • Results indicated a significant reduction in tumor size in treated mice compared to controls.
  • Neuropharmacological Effects :
    • Investigations into related compounds revealed their potential as antidepressants.
    • The study highlighted the modulation of mood-related neurotransmitters as a mechanism for therapeutic action.

Mechanism of Action

The mechanism by which tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to three analogues:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Stereochemistry Key Properties
Target compound Piperidine C4: -NH₂; C2: -CH₃; N1: tert-butyl carbamate 2S,4R High solubility (HCl salt); amino group enables nucleophilic reactions
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate Piperidine C4: -OH; C2: -CH₃; N1: tert-butyl carbamate 2S,4S Reduced reactivity (hydroxy vs. amino); potential for intramolecular H-bonding
tert-Butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate Pyrrolidine C4: -OH; C2: -CH₂OH; N1: tert-butyl carbamate 2S,4R 5-membered ring (higher ring strain); hydroxymethyl enhances hydrophilicity
(2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl Pyrrolidine C3,4: -OH; C5: -CH₃; C2: nonyl chain 2S,3S,4R,5S Complex H-bonding network (HCl salt); nonyl chain increases lipophilicity

Key Findings:

Structural Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered) impacts conformational flexibility and steric interactions. Pyrrolidine derivatives exhibit greater ring strain. Functional Groups: The amino group in the target compound enables reactions like acylation, whereas hydroxy groups in analogues limit reactivity but promote hydrogen bonding.

Hydrogen Bonding and Crystallinity :

  • The target compound’s hydrochloride salt forms ionic interactions between the ammonium (-NH₃⁺) and chloride ions, akin to the H-bonding observed in (2S,3S,4R,5S)-3,4-dihydroxy-pyrrolidine HCl. However, the absence of multiple hydroxyl groups reduces its capacity for extended H-bond networks compared to dihydroxy analogues.

Physicochemical Properties: Solubility: The hydrochloride salt form of the target compound improves aqueous solubility, similar to other amine hydrochlorides. Lipophilicity: Substituents like nonyl chains (in ’s compound) or hydroxymethyl groups () alter logP values, affecting membrane permeability.

Synthetic Utility :

  • The tert-butyl carbamate group in the target compound and its analogues serves as a protective strategy for amines during multi-step syntheses, a common feature in peptide and heterocyclic chemistry.

Research Implications

  • Pharmaceutical Relevance : The (2S,4R) stereochemistry of the target compound is often crucial for binding to chiral receptors, as seen in protease inhibitors and kinase modulators.
  • Lumping Strategy : Compounds like the target and its analogues may be "lumped" in computational models due to shared tert-butyl carbamate motifs, simplifying reaction networks in drug metabolism studies.

Biological Activity

Chemical Identity and Properties

  • Name: tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride
  • CAS Number: 1932542-32-9
  • Molecular Formula: C11H22N2O2·HCl
  • Molecular Weight: 214.30 g/mol
  • Purity: ≥97%
  • Structure: This compound features a piperidine ring with a tert-butyl ester and an amino group, contributing to its biological activity.

The compound is known for its potential role as a pharmacological agent, particularly in modulating various biological pathways. Its structural features allow it to interact with specific receptors and enzymes, influencing cellular processes.

  • P-glycoprotein (P-gp) Modulation:
    • Studies indicate that compounds similar to tert-butyl (2S,4R)-4-amino-2-methylpiperidine can act as modulators of P-glycoprotein, a critical efflux transporter involved in drug absorption and resistance.
    • In vitro assays have demonstrated that these compounds can stimulate ATPase activity in P-gp, suggesting a potential for reversing multidrug resistance in cancer cells .
  • Neuropharmacological Effects:
    • The piperidine structure is often associated with neuroactive properties. Compounds within this class have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression .
  • Antitumor Activity:
    • Preliminary studies have suggested that derivatives of this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines .

Study 1: P-glycoprotein Interaction

A study focusing on the interaction of piperidine derivatives with P-glycoprotein revealed that certain modifications enhance binding affinity and efficacy in reversing drug resistance. The study utilized ATPase activity assays to evaluate the modulatory effects of these compounds on P-gp, demonstrating significant increases in intracellular concentrations of chemotherapeutic agents when combined with the tested piperidine derivatives .

Study 2: Neuropharmacological Assessment

Research exploring the neuropharmacological effects of similar piperidine compounds indicated potential anxiolytic properties. Behavioral assays in rodent models showed reduced anxiety-like behaviors when administered these compounds, suggesting they may influence GABAergic pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
P-glycoprotein modulationStimulates ATPase activity
Antitumor effectsInhibits cell proliferation
Neuropharmacological effectsModulates neurotransmitter systems

Q & A

Basic: What multi-step synthesis protocols are reported for this compound, and how can reaction conditions be standardized?

Methodological Answer:
A five-step synthesis route is documented, involving:

Lithium diisopropylamide (LDA)-mediated deprotonation at -78°C to -71°C in THF/hexane for 2 hours .

HCl-mediated Boc deprotection in 1,4-dioxane over 25 hours at 20–50°C .

Palladium-catalyzed coupling with tert-butyl XPhos ligand under inert atmosphere at 40–100°C for 5.5 hours .

Final purification via silica gel chromatography.

To standardize conditions, ensure strict temperature control during LDA steps and validate inert atmosphere integrity in coupling reactions. Monitor reaction progress via TLC or HPLC at each stage.

Basic: How can researchers optimize purification of the compound to achieve >95% purity?

Methodological Answer:

  • Silica gel column chromatography is widely used, with elution gradients adjusted based on polarity (e.g., hexane/ethyl acetate mixtures) .
  • Recrystallization in solvents like acetonitrile or ethanol can further enhance purity.
  • Validate purity via HPLC with UV detection (λ = 254 nm) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Basic: What characterization techniques are critical for confirming stereochemical integrity?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., R-factor < 0.05) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Optical rotation : Compare observed [α]D_D values with literature data for (2S,4R) configuration .

Advanced: How can low yields in the final coupling step be systematically addressed?

Methodological Answer:

  • Screen ligands : Replace tert-butyl XPhos with SPhos or RuPhos to improve catalytic activity .
  • Optimize solvent : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Use computational modeling : Apply density functional theory (DFT) to predict transition-state barriers and identify rate-limiting steps .

Advanced: What strategies resolve contradictions in stereochemical assignment between NMR and X-ray data?

Methodological Answer:

  • Nuclear Overhauser Effect (NOE) NMR : Perform 2D NOESY to confirm spatial proximity of substituents (e.g., 4-amino and 2-methyl groups) .
  • Re-crystallization : Grow crystals in multiple solvent systems to verify reproducibility of X-ray results .
  • Cross-validate with vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra for chiral centers .

Advanced: How should researchers design experiments to analyze discrepancies in biological activity data?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature) and identify confounding factors .
  • Statistical analysis : Apply ANOVA to determine significance of observed differences in bioassay replicates .
  • Control for hygroscopicity : Store the compound under nitrogen to prevent hydrolysis, which may alter activity .

Safety: What protocols mitigate risks associated with acute toxicity during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods with face velocity >0.5 m/s .
  • Emergency procedures : In case of inhalation exposure, administer oxygen and seek medical attention immediately .
  • Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .

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